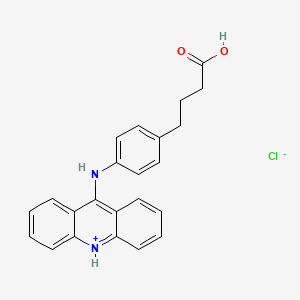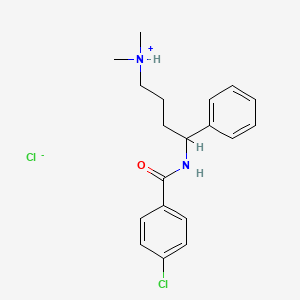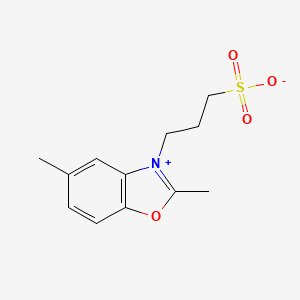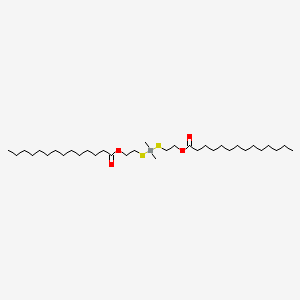
2'-((2-Hydroxy-3-(4-hydroxy-4-phenylpiperidino))propoxy)acetophenone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-((2-Hydroxy-3-(4-hydroxy-4-phenylpiperidino))propoxy)acetophenone hydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a phenylpiperidine moiety, which is often associated with pharmacological activity, making it a subject of interest in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-((2-Hydroxy-3-(4-hydroxy-4-phenylpiperidino))propoxy)acetophenone hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenylpiperidine Intermediate: This step involves the reaction of 4-hydroxy-4-phenylpiperidine with an appropriate alkylating agent to introduce the hydroxypropoxy group.
Acetophenone Derivative Formation: The intermediate is then reacted with acetophenone under specific conditions to form the desired product.
The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as sodium hydroxide or palladium on carbon. The reactions are typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2’-((2-Hydroxy-3-(4-hydroxy-4-phenylpiperidino))propoxy)acetophenone hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl group in the acetophenone moiety can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
2’-((2-Hydroxy-3-(4-hydroxy-4-phenylpiperidino))propoxy)acetophenone hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s interaction with biological systems is studied to understand its potential as a pharmacological agent.
Medicine: Due to its phenylpiperidine structure, it is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of 2’-((2-Hydroxy-3-(4-hydroxy-4-phenylpiperidino))propoxy)acetophenone hydrochloride involves its interaction with specific molecular targets in the body. The phenylpiperidine moiety is known to interact with neurotransmitter receptors, such as dopamine and serotonin receptors. This interaction can modulate neurotransmitter activity, leading to potential therapeutic effects in neurological conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenylpiperidine: A simpler analog with similar pharmacological properties.
Acetophenone Derivatives: Compounds with similar structural features but different functional groups.
Uniqueness
2’-((2-Hydroxy-3-(4-hydroxy-4-phenylpiperidino))propoxy)acetophenone hydrochloride is unique due to its combination of a phenylpiperidine moiety with an acetophenone derivative. This unique structure imparts specific chemical and pharmacological properties that are not observed in simpler analogs.
Propriétés
Numéro CAS |
63990-73-8 |
|---|---|
Formule moléculaire |
C22H28ClNO4 |
Poids moléculaire |
405.9 g/mol |
Nom IUPAC |
1-[2-[2-hydroxy-3-(4-hydroxy-4-phenylpiperidin-1-yl)propoxy]phenyl]ethanone;hydrochloride |
InChI |
InChI=1S/C22H27NO4.ClH/c1-17(24)20-9-5-6-10-21(20)27-16-19(25)15-23-13-11-22(26,12-14-23)18-7-3-2-4-8-18;/h2-10,19,25-26H,11-16H2,1H3;1H |
Clé InChI |
WDTNZRVRIDKXCF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=CC=C1OCC(CN2CCC(CC2)(C3=CC=CC=C3)O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Phosphonic acid, [iminobis(2,1-ethanediyliminomethylene)]bis-, N,N-bis(phosphonomethyl) deriv., sodium salt](/img/structure/B13773976.png)



![2-Naphthalenesulfonic acid, 6-amino-5-[[4-[(2-bromo-1-oxo-2-propenyl)amino]-2-sulfophenyl]azo]-4-hydroxy-, disodium salt](/img/structure/B13774001.png)



